molecular formula C5H5BFNO2 B1304138 2-Fluoropyridine-4-boronic acid CAS No. 401815-98-3

2-Fluoropyridine-4-boronic acid

Cat. No. B1304138
M. Wt: 140.91 g/mol
InChI Key: WXGBZJJAGLSBPR-UHFFFAOYSA-N
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Description

The compound 2-Fluoropyridine-4-boronic acid is a fluorinated boronic acid derivative that is of significant interest in the field of organic chemistry due to its potential applications in various chemical reactions and its role as a building block in the synthesis of complex molecular structures. The presence of both a fluorine atom and a boronic acid group within the same molecule provides unique reactivity and the potential for diverse interactions, making it a valuable compound for study and application in materials science and pharmaceuticals .

Synthesis Analysis

The synthesis of fluorinated boronic acids often involves lithiation reactions followed by the introduction of boronic acid groups. For instance, 5-bromo-2-fluoro-3-pyridylboronic acid was synthesized by ortho-lithiation of 5-bromo-2-fluoropyridine, followed by reaction with trimethylborate . Similarly, amino-3-fluorophenyl boronic acid was synthesized from 4-bromo-2-fluoroaniline through a lithium-bromine exchange, indicating a general approach for introducing boronic acid groups to fluorinated aromatic compounds . These methods demonstrate the versatility and adaptability of boronic acid chemistry in the context of fluorinated aromatic compounds.

Molecular Structure Analysis

The molecular structure of fluorinated boronic acids is influenced by the presence of fluorine, which can affect the acidity and stability of the boronic acid group. Ab initio calculations have shown that fluorination of the aromatic ring improves the stability of cyclic semianhydrides, which are dehydrated forms of boronic acids . The crystal structure determination of tetrafluoro-1,2-phenylenediboronic acid, a related compound, revealed strong intermolecular hydrogen bonding, indicating that fluorination can significantly impact the structural behavior of boronic acids .

Chemical Reactions Analysis

Fluorinated boronic acids participate in various chemical reactions, including Suzuki cross-coupling, which is a widely used reaction in synthetic chemistry. For example, the Suzuki reaction of 5-bromo-2-fluoro-3-pyridylboronic acid with aryl iodides yielded monosubstituted 5-bromo-2-fluoropyridines, demonstrating the utility of fluorinated boronic acids in creating substituted aromatic compounds . Additionally, the halodeboronation of aryl boronic acids, including those that are fluorinated, has been shown to produce aryl bromides and chlorides in good yields, further illustrating the reactivity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated boronic acids are characterized by their acidity, solubility, and ability to form complexes with other molecules. The acidity of these compounds can be influenced by the degree of fluorination, as seen in the case of tetrafluoro-1,2-phenylenediboronic acid, which behaves as a Bronsted acid . The solubility of fluorinated boronic acids in water and their ability to form complexes are also important properties, as demonstrated by the use of fluorinated boronic acid-appended bipyridinium salts for diol recognition via (19)F NMR spectroscopy . Furthermore, the self-assembly of fluorinated boronic esters into adducts and their inclusion of aromatic guest molecules in the solid state highlight the potential of these compounds in materials science applications .

Scientific Research Applications

Synthesis and Chemical Reactivity

2-Fluoropyridine-4-boronic acid exhibits significant versatility in organic synthesis. It is instrumental in the synthesis of various pyridines and pyridones. For instance, 5-bromo-2-fluoro-3-pyridylboronic acid, prepared through ortho-lithiation of 5-bromo-2-fluoropyridine and subsequent reaction with trimethylborate, undergoes a Suzuki reaction with a range of aryl iodides. This process yields monosubstituted 5-bromo-2-fluoropyridines and, through a second Suzuki reaction, 3,5-disubstituted 2-fluoropyridines, which can then be converted to corresponding 2-pyridones (Sutherland & Gallagher, 2003).

Interactions with Biological Molecules

Boronic acids, including 2-fluoropyridine-4-boronic acid derivatives, play a crucial role in biomaterials due to their ability to bind with biologically relevant diols. This binding affinity is vital in developing materials with dynamic covalent or responsive behavior. Understanding the structure-reactivity relationships governing binding affinity to diols is essential, with factors like boronic acid structure and solution pH being crucial (Brooks, Deng, & Sumerlin, 2018).

Molecular Structure Analysis

2-Fluoropyridine-4-boronic acid derivatives have been studied for their molecular structure and interactions, such as oxaborol derivatives. These compounds interact with organic compounds and biological molecules, suggesting potential applications in medicine, pharmacology, and biology (Hernández-Negrete et al., 2021).

Sensing and Analytical Applications

Fluorinated boronic acid-appended compounds, like derivatives of 2-fluoropyridine-4-boronic acid, have been utilized in diol recognition and discrimination. For example, they can differentiate bioanalytes via (19)F NMR spectroscopy, highlighting their potential in analytical chemistry and bioanalyte detection (Axthelm, Görls, Schubert, & Schiller, 2015).

Safety And Hazards

When handling 2-Fluoropyridine-4-boronic acid, personal protective equipment and face protection should be worn . It should be used only in a well-ventilated area to avoid inhalation . Contact with eyes, skin, or clothing should be avoided . In case of contact, wash with plenty of water .

Future Directions

As a unique chemical, 2-Fluoropyridine-4-boronic acid has potential applications in various fields. It can be used as a building block in organic synthesis . Its involvement in Suzuki-Miyaura coupling reactions makes it a valuable reagent for forming carbon-carbon bonds . Future research may explore more of its potential uses and applications.

properties

IUPAC Name

(2-fluoropyridin-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BFNO2/c7-5-3-4(6(9)10)1-2-8-5/h1-3,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXGBZJJAGLSBPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC=C1)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40382635
Record name 2-Fluoropyridine-4-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoropyridine-4-boronic acid

CAS RN

401815-98-3
Record name 2-Fluoropyridine-4-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoropyridine-4-boronic acid
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Synthesis routes and methods

Procedure details

To a stirred solution of n-butyl lithium (3.2 mL, 2.5M, 8.0 mmol) in dry diethyl ether (20 mL) at −78° C. was added a solution of 2-fluoro-4-iodopyridine (1.5 g, 6.7 mmol) in dry ether (10 mL) and the reaction mixture was stirred at −78° C. for 10 minutes. Tributyl borate (2.4 mL, 2.01 g, 8.7 mmol) was added and the reaction mixture was allowed to warm to room temperature over 2 hours. Water (5 mL) was added followed by 2N aqueous sodium hydroxide solution (10 mL) to dissolve the solids. The organic phase was separated. The aqueous phase was acidified to pH 3 using 6N hydrochloric acid and the resulting white solid was collected by filtration and dried under vacuum to give the title compound, 0.74 g (78%). 1H NMR (DMSO-d6) δ 8.65 (br s, 2H), 8.21 (d, 1H), 7.59 (t, 1H), 7.37 (d, 1H).
Quantity
3.2 mL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2.4 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
PW Ondachi, AH Castro, JM Bartkowiak… - Journal of medicinal …, 2014 - ACS Publications
… (25, 26) As outlined in Scheme 1, the Suzuki cross-couplings of the haloboronic acids, that is, 2-fluoropyridine-5-boronic acid, 2-fluoropyridine-4-boronic acid, 2-chloropyridine-5-…
Number of citations: 13 pubs.acs.org
M Lindemann, S Hinz, W Deuther-Conrad… - Bioorganic & Medicinal …, 2018 - Elsevier
… Under argon atmosphere, 50 mg of 4 (0.196 mmol, 1.0 eq.) and 41 mg of 2-fluoropyridine-4-boronic acid (0.294 mmol, 1.5 eq., from OXCHEM Corporation, USA) was suspended in a …
Number of citations: 17 www.sciencedirect.com
A Previtali, E Lucenti, A Forni, L Mauri, C Botta… - Molecules, 2019 - mdpi.com
… -e][1,3,5]triazine and 2-fluoropyridine-4-boronic acid pinacol ester. The reaction was performed … (300 mg, 1.08 mmol), 2-fluoropyridine-4-boronic acid pinacol ester (340 mg, 1.52 mmol), …
Number of citations: 18 www.mdpi.com
J Green, J Cao, UK Bandarage, H Gao… - Journal of Medicinal …, 2015 - ACS Publications
… Curtius rearrangement of 4-bromothiophene-2-carboxylic acid afforded compound 64, which was coupled with 2-fluoropyridine-4-boronic acid to give compound 65. N-Boc deprotection …
Number of citations: 40 pubs.acs.org
PW Ondachi, Z Ye, AH Castro, CW Luetje… - Bioorganic & medicinal …, 2015 - Elsevier
… Suzuki cross-couplings of racemic 7 with commercially available 2-fluoropyridine-4-boronic acid or 2-chloropyridine-4-boronic acid in the presence palladium diacetate, tri-o-…
Number of citations: 1 www.sciencedirect.com
A Giordano, G Forte, L Massimo, R Riccio… - European journal of …, 2018 - Elsevier
… Compound 10 was obtained as a white solid following the general procedure using 2-fluoropyridine-4-boronic acid. RP-HPLC t R = 26.4 min, gradient condition: from 5% B to 100% B in …
Number of citations: 18 www.sciencedirect.com
CA Jette - 2021 - search.proquest.com
… 2-Fluoropyridine-4-boronic acid pinacol ester was purchased from Frontier Scientific. Boronic acid (130 mg, 0.60 mmol), FeC2O4•2H2O (22 mg, 0.12 mmol), cyclen (21 mg, 0.12 mmol) …
Number of citations: 2 search.proquest.com
Q Zhu, P Wang, J Zhu, C Zhu, G Zeng - Inorganic Chemistry, 2020 - ACS Publications
… As shown in Scheme 2, compound 1 reacts with pyrimidine-5-boronic acid pinacol ester and 2-fluoropyridine-4-boronic acid pinacol, producing 17 and 18 in 73% and 82% isolated …
Number of citations: 6 pubs.acs.org
S Singh, JP Grabowski, S Pohani, CF Apuzzo, DC Platt… - Molecules, 2020 - mdpi.com
… However, in the case of 2-fluoropyridine-4-boronic acid 5b (entry 2), Pd(dppf)Cl 2 and K 2 CO 3 in toluene:EtOH provided the desired product 1b [94]. In all cases, the starting material 6 …
Number of citations: 1 www.mdpi.com
M Hurtová, D Biedermann, Z Osifová, J Cvačka… - Molecules, 2022 - mdpi.com
Herein, we report the use of the Suzuki–Miyaura cross-coupling reaction for the preparation of a library of synthetic derivatives of flavonoids for biological activity assays. We have …
Number of citations: 4 www.mdpi.com

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